(R)-2,2,2-Trifluoro-1-(O-tolyl)ethan-1-amine
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Overview
Description
®-2,2,2-Trifluoro-1-(O-tolyl)ethan-1-amine is a chiral amine compound characterized by the presence of a trifluoromethyl group and an O-tolyl group attached to an ethanamine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2,2,2-Trifluoro-1-(O-tolyl)ethan-1-amine can be achieved through several methods. One common approach involves the use of transaminases, which offer an environmentally and economically attractive method for the direct synthesis of pharmaceutically relevant disubstituted amines starting from prochiral ketones . The reaction conditions typically involve the use of immobilized whole-cell biocatalysts with ®-transaminase activity, which can produce the ®-enantiomers with high enantioselectivity and yield .
Industrial Production Methods
Industrial production of ®-2,2,2-Trifluoro-1-(O-tolyl)ethan-1-amine may involve similar biocatalytic approaches, leveraging the efficiency and selectivity of transaminases. Additionally, chemical synthesis methods using chiral auxiliaries or metal complexes with chiral ligands may be employed to achieve large-scale production.
Chemical Reactions Analysis
Types of Reactions
®-2,2,2-Trifluoro-1-(O-tolyl)ethan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or amides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The trifluoromethyl group and the O-tolyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or hydrogen peroxide for oxidation, and reducing agents like lithium aluminum hydride or sodium borohydride for reduction. Substitution reactions may involve nucleophiles such as amines or alcohols under basic or acidic conditions.
Major Products
The major products formed from these reactions include imines, amides, and various substituted amine derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
®-2,2,2-Trifluoro-1-(O-tolyl)ethan-1-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: It is investigated for its potential use in the development of pharmaceuticals, particularly as a precursor to active pharmaceutical ingredients.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of ®-2,2,2-Trifluoro-1-(O-tolyl)ethan-1-amine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the O-tolyl group can influence its binding affinity to target proteins or enzymes. These interactions can modulate the compound’s biological activity and therapeutic potential.
Comparison with Similar Compounds
Similar Compounds
®-1-(O-tolyl)ethan-1-amine: Similar structure but lacks the trifluoromethyl group.
(S)-2,2,2-Trifluoro-1-(O-tolyl)ethan-1-amine: The enantiomer of the compound with different stereochemistry.
2,2,2-Trifluoro-1-phenylethan-1-amine: Similar structure but with a phenyl group instead of an O-tolyl group.
Uniqueness
®-2,2,2-Trifluoro-1-(O-tolyl)ethan-1-amine is unique due to the presence of both the trifluoromethyl group and the O-tolyl group, which confer distinct chemical and biological properties. The trifluoromethyl group enhances the compound’s stability and lipophilicity, while the O-tolyl group provides specific steric and electronic effects that influence its reactivity and interactions with molecular targets.
Properties
Molecular Formula |
C9H10F3N |
---|---|
Molecular Weight |
189.18 g/mol |
IUPAC Name |
(1R)-2,2,2-trifluoro-1-(2-methylphenyl)ethanamine |
InChI |
InChI=1S/C9H10F3N/c1-6-4-2-3-5-7(6)8(13)9(10,11)12/h2-5,8H,13H2,1H3/t8-/m1/s1 |
InChI Key |
HBPCGCQLMHJYHR-MRVPVSSYSA-N |
Isomeric SMILES |
CC1=CC=CC=C1[C@H](C(F)(F)F)N |
Canonical SMILES |
CC1=CC=CC=C1C(C(F)(F)F)N |
Origin of Product |
United States |
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